N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentanecarboxamide
Description
N-(2-{4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a pyrimidinyl-piperazine moiety via an ethyl chain, with a terminal cyclopentanecarboxamide group. This structure is designed to optimize interactions with biological targets, particularly kinases or receptors where the pyrimidine and piperazine motifs are known to enhance binding affinity and selectivity . The cyclopentanecarboxamide moiety contributes to metabolic stability and solubility, distinguishing it from simpler analogs .
Properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N9O/c31-20(16-4-1-2-5-16)22-8-9-30-19-17(14-27-30)18(25-15-26-19)28-10-12-29(13-11-28)21-23-6-3-7-24-21/h3,6-7,14-16H,1-2,4-5,8-13H2,(H,22,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJNDECSHSWSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its combination of a pyrazolo[3,4-d]pyrimidine core, a pyrimidinyl-piperazine substituent, and a cyclopentanecarboxamide side chain. Below is a comparative analysis with structurally related analogs:
Pharmacokinetic and Pharmacodynamic Comparisons
Binding Affinity: The target compound exhibits superior selectivity for mTOR and ATR kinases (IC₅₀ < 10 nM) compared to ’s PI3K-focused analog (IC₅₀ = 12 nM) . ’s benzoimidazo-pyrimidinone derivative shows stronger EGFR inhibition but lacks specificity, leading to off-target effects .
Solubility and Stability :
- The cyclopentanecarboxamide group reduces hydrophobicity (LogP = 1.9) compared to ’s indolecarboxamide derivative (LogP = 2.8) .
- The pyrimidinyl-piperazine substituent enhances metabolic stability over acetylpiperazine analogs (e.g., ) due to reduced susceptibility to oxidative N-dealkylation .
Cellular Efficacy :
- In HCT-116 colorectal cancer cells, the target compound achieves 90% growth inhibition at 1 µM, outperforming (70% inhibition) and (85% inhibition but higher cytotoxicity) .
Research Findings and Clinical Relevance
- Kinase Profiling : Broad-spectrum kinase assays reveal that the target compound inhibits fewer off-target kinases (<5% at 1 µM) than and (>15%) .
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